Cas no 18210-01-0 (4-{[(E)-thiophen-2-ylmethylidene]amino}phenol)
4-{[(E)-thiophen-2-ylmethylidene]amino}phenol is a Schiff base compound featuring a thiophene-derived imine linkage to a phenolic group. This structure imparts notable chemical properties, including potential coordination capabilities with metal ions, making it useful in catalysis and material science applications. The conjugated π-system enhances its stability and may contribute to photophysical properties, suggesting utility in optoelectronic research. The phenolic hydroxyl group offers additional reactivity for further functionalization. Its well-defined molecular architecture ensures reproducibility in synthetic processes, while the thiophene moiety may confer electronic tunability. This compound is of interest in organic synthesis, coordination chemistry, and advanced material development due to its balanced reactivity and structural versatility.
![4-{[(E)-thiophen-2-ylmethylidene]amino}phenol structure](https://www.kuujia.com/scimg/cas/18210-01-0x500.png)
18210-01-0 structure
Product name:4-{[(E)-thiophen-2-ylmethylidene]amino}phenol
4-{[(E)-thiophen-2-ylmethylidene]amino}phenol Chemical and Physical Properties
Names and Identifiers
-
- 4-{[(E)-thiophen-2-ylmethylidene]amino}phenol
- 4-([-THIEN-2-YLMETHYLIDENE]AMINO)PHENOL
- 4-(thiophen-2-ylmethylideneamino)phenol
- 4-[(E)-(Thiophen-2-ylmethylidene)amino]phenol
- (4-Hydroxy-phenylimino)-2-thienyl-methan
- 2-[(4-hydroxyphenyl)iminomethyl]thiophene
- 2-thenylidene-p-aminophenol
- 4-[(2-thienylmethylene)amino]phenol
- 4-[(2-thienylmethylidene)amino]phenol
- 4-thiophen-2-ylmethyleneamino-phenol
- AC1L7VRW
- HMS558K01
- Maybridge1_006029
- NSC248866
- STK510781
- Thiophen-2-carbaldehyd-(4-hydroxy-phenylimin)
- thiophene-2-carbaldehyde-(4-hydroxy-phenylimine)
- NSC-248866
- AKOS030239988
- DS-005115
- JS-2983
- 4-((Thiophen-2-ylmethylene)amino)phenol
- 2-[(4-hydroxyphenyl) iminomethyl]thiophene
- 4-[(E)-[(thiophen-2-yl)methylidene]amino]phenol
- 4-{[(E)-2-thienylmethylidene]amino}phenol
- 18210-01-0
- DTXSID50312004
- AKOS000284770
-
- Inchi: InChI=1S/C11H9NOS/c13-10-5-3-9(4-6-10)12-8-11-2-1-7-14-11/h1-8,13H
- InChI Key: RVEBRJUUQOSBNV-UHFFFAOYSA-N
- SMILES: C1=CSC(=C1)C=NC2=CC=C(C=C2)O
Computed Properties
- Exact Mass: 203.04
- Monoisotopic Mass: 203.04
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 60.8Ų
- XLogP3: 2.9
Experimental Properties
- Density: 1.2
- Boiling Point: 389.5°C at 760 mmHg
- Flash Point: 189.4°C
- Refractive Index: 1.625
4-{[(E)-thiophen-2-ylmethylidene]amino}phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AE92524-10mg |
4-((Thiophen-2-ylmethylene)amino)phenol |
18210-01-0 | >95% | 10mg |
$220.00 | 2024-04-20 | |
A2B Chem LLC | AE92524-1g |
4-((Thiophen-2-ylmethylene)amino)phenol |
18210-01-0 | >95% | 1g |
$456.00 | 2024-04-20 | |
A2B Chem LLC | AE92524-1mg |
4-((Thiophen-2-ylmethylene)amino)phenol |
18210-01-0 | >95% | 1mg |
$189.00 | 2024-04-20 | |
A2B Chem LLC | AE92524-5mg |
4-((Thiophen-2-ylmethylene)amino)phenol |
18210-01-0 | >95% | 5mg |
$200.00 | 2024-04-20 | |
A2B Chem LLC | AE92524-500mg |
4-((Thiophen-2-ylmethylene)amino)phenol |
18210-01-0 | >95% | 500mg |
$340.00 | 2024-04-20 |
4-{[(E)-thiophen-2-ylmethylidene]amino}phenol Related Literature
-
Can ?zgür Yal??n,Hüseyin Ba?,Burak Barut,Arzu ?zel,Zekeriya Biyiklioglu Dalton Trans. 2020 49 4927
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